molecular formula C14H20ClN3O2S B2711723 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215776-17-2

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2711723
CAS No.: 1215776-17-2
M. Wt: 329.84
InChI Key: NFCQLVDPKPQOMT-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived small molecule characterized by a methoxy-substituted benzothiazole core linked to a dimethylaminoethyl-acetamide side chain. The hydrochloride salt form improves stability and bioavailability, a common feature in pharmaceutically active benzothiazoles .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S.ClH/c1-10(18)17(8-7-16(2)3)14-15-12-6-5-11(19-4)9-13(12)20-14;/h5-6,9H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQLVDPKPQOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C)C)C1=NC2=C(S1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that exhibits a complex structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a methoxybenzo[d]thiazole moiety, and an acetamide structure, contributing to its diverse biological activities. The molecular formula is C17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 397.9 g/mol .

PropertyValue
Molecular FormulaC17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S
Molecular Weight397.9 g/mol
CAS Number1216740-94-1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, derivatives of benzothiazole, including compounds similar to this compound, showed promising anticancer activity with IC50 values in the low micromolar range .

Mechanism of Action:
The mechanism underlying its anticancer activity involves the activation of procaspase-3, leading to apoptosis in cancer cells. This was observed in studies using U937 (human lymphoma) and MCF-7 (breast cancer) cell lines, where compounds induced apoptosis through caspase activation .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In animal models, it exhibited anticonvulsant activity with ED50 values significantly lower than standard treatments like phenytoin and carbamazepine. This suggests potential utility in managing epilepsy and related disorders .

Case Studies

  • Anticancer Activity Study :
    • Objective : Evaluate the anticancer effects on U937 and MCF-7 cell lines.
    • Findings : Compounds exhibited IC50 values of 5.2 μM and 6.6 μM, indicating strong selective activity against cancer cells compared to normal cells .
  • Neurotoxicity Assessment :
    • Objective : Assess the neurotoxic profile using the rotarod test.
    • Findings : The compound demonstrated a favorable safety profile with minimal neurotoxic effects at effective doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group and the thiazole moiety has been identified as critical for enhancing anticancer efficacy and selectivity .

Scientific Research Applications

Medicinal Chemistry

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Compounds within the benzothiazole class have shown promise in cancer treatment due to their ability to inhibit tumor growth. Studies have indicated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound's structural features may enhance its efficacy against bacterial infections, making it a candidate for further exploration in antimicrobial drug development .
  • Neurological Applications : The dimethylaminoethyl group may contribute to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Pharmacology

In pharmacological studies, this compound has been evaluated for its interactions with biological targets:

  • Receptor Binding : It is being studied for potential binding affinity to various receptors, which could lead to the development of novel therapeutic agents targeting specific pathways involved in disease processes .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into its role as a potential drug candidate .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of benzothiazole derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC50_{50} values ranging from 10 to 30 µM, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

Summary of Key Applications

Application AreaDescriptionPotential Impact
Medicinal Chemistry Anticancer and antimicrobial propertiesDevelopment of new therapeutics
Pharmacology Receptor binding and enzyme inhibition studiesInsights into disease treatment
Chemical Synthesis Intermediate in organic synthesisFacilitates the development of other compounds

Comparison with Similar Compounds

Key Research Findings and Implications

  • Substituent Effects: The dimethylaminoethyl group enhances solubility and hydrogen-bonding capacity, critical for central nervous system targeting .
  • Core Structure Impact: Benzothiazoles generally exhibit stronger aromatic interactions than quinolines, favoring kinase and enzyme inhibition .
  • Biological Potential: Methoxybenzothiazole derivatives show promise in multitarget therapies (e.g., Alzheimer’s, cancer), but the target compound requires further empirical validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound?

  • Methodological Guidance :

  • Step 1 : React 6-methoxybenzo[d]thiazol-2-amine with chloroacetyl chloride in a toluene:water (8:2) solvent system under reflux (5–7 h). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Step 2 : Introduce the dimethylaminoethyl group via nucleophilic substitution using 2-(dimethylamino)ethyl chloride hydrochloride. Maintain pH control with triethylamine to prevent side reactions .
  • Step 3 : Purify via solvent extraction (ethyl acetate) or crystallization (ethanol). Confirm purity via NMR and HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • 1H/13C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and benzothiazole aromatic protons (δ ~6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm stereoelectronic effects on stability .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can solubility and stability challenges be addressed during formulation?

  • Strategies :

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions. Avoid prolonged exposure to moisture to prevent hydrolysis of the acetamide group .
  • Stabilize the hydrochloride salt via lyophilization and store at –20°C under inert gas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

  • Approaches :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
  • Purity Validation : Use HPLC-MS to confirm absence of impurities (e.g., unreacted 6-methoxybenzothiazole precursors) that may skew bioactivity .
  • Mechanistic Profiling : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate activity with structural motifs .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Insights :

  • Methoxy Position : Substitution at the 6-position enhances π-stacking with hydrophobic enzyme pockets (e.g., observed in thiazole-based inhibitors) .
  • Dimethylaminoethyl Chain : Modulate basicity to improve membrane permeability; replacing with a morpholine group reduced cytotoxicity in analogous compounds .
  • Hydrochloride Salt : Enhances aqueous solubility but may alter binding kinetics vs. freebase forms .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Models & Methods :

  • Rodent Models : Assess oral bioavailability and CNS penetration, leveraging the compound’s amine group for blood-brain barrier transport .
  • Metabolite Tracking : Use LC-MS/MS to identify degradation products (e.g., demethylated benzothiazole derivatives) .

Q. How do crystallographic data inform polymorph screening?

  • Crystallography Applications :

  • Identify stable polymorphs via lattice energy calculations. For example, hydrogen-bonded dimers (R2,2(8) motifs) in the crystal structure suggest low solubility but high thermal stability .
  • Screen co-crystals with succinic acid to improve dissolution rates .

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